molecular formula C17H27ClN2O3 B3939957 N-(2,5-dimethoxyphenyl)-3-(3-methyl-1-piperidinyl)propanamide hydrochloride

N-(2,5-dimethoxyphenyl)-3-(3-methyl-1-piperidinyl)propanamide hydrochloride

Cat. No. B3939957
M. Wt: 342.9 g/mol
InChI Key: NNTGPGSUMPKHED-UHFFFAOYSA-N
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Description

N-(2,5-dimethoxyphenyl)-3-(3-methyl-1-piperidinyl)propanamide hydrochloride, also known as DOM or STP, is a synthetic psychoactive drug that belongs to the phenethylamine class. It was first synthesized by Alexander Shulgin in the 1970s and has been used for scientific research purposes since then.

Mechanism of Action

The exact mechanism of action of N-(2,5-dimethoxyphenyl)-3-(3-methyl-1-piperidinyl)propanamide hydrochloride is not fully understood. It is believed to act as a partial agonist at the 5-HT2A receptor, which is involved in the regulation of mood, perception, and cognition. It may also interact with other receptors such as dopamine and norepinephrine receptors.
Biochemical and Physiological Effects:
This compound has been shown to produce a range of biochemical and physiological effects. It can cause changes in perception, mood, and thought processes, as well as alterations in heart rate, blood pressure, and body temperature. It may also produce visual hallucinations, altered sense of time, and synesthesia.

Advantages and Limitations for Lab Experiments

One advantage of using N-(2,5-dimethoxyphenyl)-3-(3-methyl-1-piperidinyl)propanamide hydrochloride in lab experiments is its ability to produce consistent and reproducible effects. It is also relatively easy to synthesize and has a long shelf life. However, one limitation is that it is a controlled substance and requires special permits and licenses to handle and use in research.

Future Directions

There are several future directions for research on N-(2,5-dimethoxyphenyl)-3-(3-methyl-1-piperidinyl)propanamide hydrochloride. One area of interest is its potential therapeutic applications, particularly in the treatment of certain mental health disorders such as depression and anxiety. Another area of interest is its interactions with other psychoactive drugs and their combined effects on behavior and cognition. Additionally, further research is needed to fully understand the mechanisms of action of this compound and its effects on the brain and body.

Scientific Research Applications

N-(2,5-dimethoxyphenyl)-3-(3-methyl-1-piperidinyl)propanamide hydrochloride has been used for scientific research purposes to study its effects on the central nervous system. It has been shown to have hallucinogenic and stimulant properties and has been used to study the mechanisms of action of similar drugs such as LSD and mescaline. It has also been used to study the effects of psychoactive drugs on behavior and cognition.

properties

IUPAC Name

N-(2,5-dimethoxyphenyl)-3-(3-methylpiperidin-1-yl)propanamide;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H26N2O3.ClH/c1-13-5-4-9-19(12-13)10-8-17(20)18-15-11-14(21-2)6-7-16(15)22-3;/h6-7,11,13H,4-5,8-10,12H2,1-3H3,(H,18,20);1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NNTGPGSUMPKHED-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCCN(C1)CCC(=O)NC2=C(C=CC(=C2)OC)OC.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H27ClN2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

342.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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